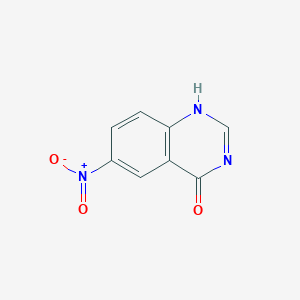
Cloro(2,2':6',2''-terpiridina)platino(II) cloruro dihidrato
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate is double-stranded DNA . It also targets truncated transposase and autolysin . These targets play a crucial role in the replication and transcription of genetic material, and the compound’s interaction with these targets can lead to significant changes in cellular function.
Mode of Action
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate acts as an intercalator . It inserts itself between the base pairs of the DNA helix, causing distortion of the DNA structure. This distortion can inhibit the normal functioning of the DNA, such as replication and transcription, leading to cell death .
Biochemical Pathways
The compound’s intercalation into DNA affects the DNA replication and transcription pathways . By distorting the DNA structure, it prevents the normal functioning of these pathways, leading to inhibition of protein synthesis and cell division .
Result of Action
The result of the compound’s action is the inhibition of cell division and protein synthesis , leading to cell death . This makes it a potential candidate for use in cancer treatment, where the goal is to kill rapidly dividing cancer cells .
Análisis Bioquímico
Biochemical Properties
The Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate compound has been demonstrated to interact with ct-DNA, modifying the characteristic UV-Vis bands of the free compound . This interaction allows for spectroscopic investigation of the compound’s role in biochemical reactions .
Cellular Effects
The compound has been shown to retard the mobility of the supercoiled form of pHV14 plasmid in gel electrophoresis . This suggests that Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate can influence cell function by interacting with DNA and potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate involves its ability to competitively inhibit the intercalative nucleic acid binding of the Ethidium bromide dye . This suggests that the compound may exert its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .
Temporal Effects in Laboratory Settings
While specific information on the temporal effects of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate in laboratory settings is limited, the compound’s interactions with DNA suggest that it may have long-term effects on cellular function
Métodos De Preparación
The synthesis of Chloro(2,2’:6’,2’‘-terpyridine)platinum(II) chloride dihydrate typically involves the reaction of platinum(II) chloride with 2,2’:6’,2’'-terpyridine in the presence of a suitable solvent. The reaction conditions often include heating and stirring to ensure complete complexation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Análisis De Reacciones Químicas
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as amines or phosphines under appropriate conditions.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Intercalation: This compound can intercalate with DNA, affecting its mobility and binding properties.
Common reagents used in these reactions include other ligands, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate can be compared with other platinum complexes such as:
(2,2’-Bipyridine)dichloroplatinum(II): Similar in structure but with bipyridine ligands.
Dichloro(ethylenediamine)platinum(II): Contains ethylenediamine ligands and is used in similar applications.
Dichloro(1,2-diaminocyclohexane)platinum(II): Another platinum complex with different ligands.
The uniqueness of Chloro(2,2’:6’,2’'-terpyridine)platinum(II) chloride dihydrate lies in its terpyridine ligand, which provides specific spectroscopic and intercalative properties .
Propiedades
IUPAC Name |
dichloroplatinum;2,6-dipyridin-2-ylpyridine;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3.2ClH.2H2O.Pt/c1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;;;;;/h1-11H;2*1H;2*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBUYGBVKZYTMT-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.O.O.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583476 | |
| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
535.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151120-25-1 | |
| Record name | Dichloroplatinum--1~2~,2~2~:2~6~,3~2~-terpyridine--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(2,2':6',2''-terpyridine)platinum(II) dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate and how does it influence its interactions?
A1: Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate exists in different forms, including a yellow dimorph. [] This form has a square-planar coordination geometry with the platinum ion coordinated to a tridentate terpyridine ligand and a chloride ion. [] The cationic complexes stack in a head-to-tail arrangement with a Pt-Pt distance of 3.39 Å. [] This structural feature allows the compound to intercalate with DNA, influencing its electrochemical behavior and enabling its use in DNA sensors. [, , ]
Q2: How does Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate enable DNA sensing applications?
A2: This compound acts as a precursor for platinum deposition on electrodes. Upon electrochemical reduction, it forms platinum deposits that catalyze proton reduction. [, ] This catalytic activity is sensitive to the presence of DNA. When the compound intercalates into double-stranded DNA, its diffusion coefficient decreases, and its reduction becomes hindered. [, , ] This, in turn, reduces the amount of platinum deposited on the electrode and diminishes the catalytic current for proton reduction. This phenomenon allows for the detection of specific DNA sequences by measuring changes in the catalytic current. [, , ]
Q3: Are there alternative synthesis routes for Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?
A3: Yes, new methods for synthesizing Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate have been explored alongside Chloro(diethylenetriamine) platinum(II) chloride. [] While the specific details of these new routes are not provided in the abstract, it indicates ongoing research into optimizing the preparation of this compound.
Q4: Are there other polymorphic forms of Chloro(2,2':6',2''-terpyridine)platinum(II) chloride dihydrate?
A4: Research points to the existence of red and orange polymorphs of [Pt(terpy)Cl]Cl·2H2O in addition to the yellow form. [] This suggests that the compound can crystallize in different arrangements, potentially influencing its physical and chemical properties. Further investigation into these polymorphs could reveal distinct characteristics relevant to specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)

![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)
![N-(furo[2,3-b]pyridin-2-ylmethyl)acetamide](/img/structure/B117997.png)
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)


![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)

